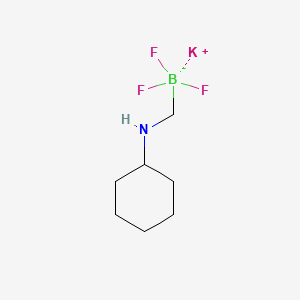
环己基氨基甲基三氟硼酸钾
描述
Potassium ((cyclohexylamino)methyl)trifluoroborate is a useful research compound. Its molecular formula is C7H14BF3KN and its molecular weight is 219.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium ((cyclohexylamino)methyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium ((cyclohexylamino)methyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
对映选择性合成
三氟硼酸钾盐用于通过 Petasis 硼-曼尼希多组分反应对映选择性合成 α-氨基酯。 该反应对于生产光学活性 α-氨基酯至关重要,而 α-氨基酯是生物活性天然产物和药物化合物中 α-氨基酸衍生物的关键前体 .
有机合成
这些盐促进了各种有机合成反应,包括傅克反应、曼尼希反应、迈克尔加成和 [4+2] 环加成反应。 三氟硼酸钾盐的多功能性允许从简单的前体创建高度官能化的产物 .
交叉偶联反应
在交叉偶联化学领域,三氟硼酸钾盐因其稳定性和与强氧化条件的相容性而受到重视。 它们在各种 C–C 键形成反应中充当通用的偶联伙伴,这对于构建复杂的有机分子至关重要 .
不饱和键的环氧化
这些盐参与了不饱和烷基或芳基三氟硼酸酯中 C=C 键的环氧化。 该过程以完全转化和选择性进行,这对于合成环氧化物而不会降解硼官能团至关重要 .
催化剂开发
三氟硼酸钾盐用于开发不对称合成的催化剂。 例如,它们与 ®-BINOL 衍生的催化剂一起使用以诱导富含对映体的 α-氨基酯,从而提高合成过程的效率和选择性 .
官能团相容性
由于其优异的官能团相容性,这些盐用于需要对空气和水分具有良好耐受性的反应。 这种特性使它们适合对环境条件敏感的反应 .
生化分析
Biochemical Properties
Potassium ((cyclohexylamino)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through its trifluoroborate group, which can form stable complexes with various substrates. These interactions are crucial for facilitating reactions such as cross-coupling and borylation, which are essential in organic synthesis . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
Potassium ((cyclohexylamino)methyl)trifluoroborate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects highlight the compound’s potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of action of Potassium ((cyclohexylamino)methyl)trifluoroborate involves its ability to bind to specific biomolecules and alter their activity. The trifluoroborate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium ((cyclohexylamino)methyl)trifluoroborate can change over time due to its stability and degradation. The compound is stable under inert atmosphere conditions at low temperatures, but it can degrade when exposed to air or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression persisting over extended periods . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of Potassium ((cyclohexylamino)methyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function increases sharply beyond a certain dosage . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.
Transport and Distribution
Within cells and tissues, Potassium ((cyclohexylamino)methyl)trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound can be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of Potassium ((cyclohexylamino)methyl)trifluoroborate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. These localization patterns can affect the compound’s activity and function, making it important to study its subcellular distribution in detail .
属性
IUPAC Name |
potassium;(cyclohexylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUWPHIATXXXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CCCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670568 | |
| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-52-2 | |
| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



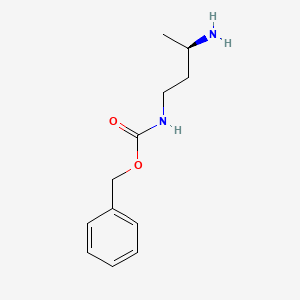

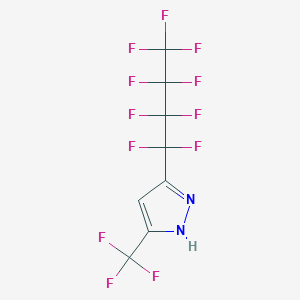
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)
![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
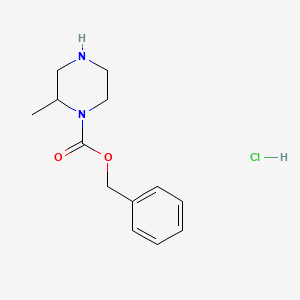
![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)


![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)
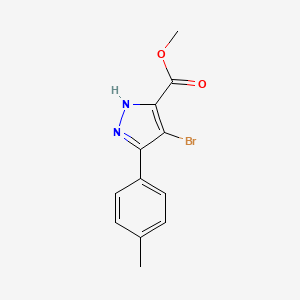
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
